molecular formula C19H15N3O B446778 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 331739-46-9

2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B446778
CAS No.: 331739-46-9
M. Wt: 301.3g/mol
InChI Key: NVNVOFVATYXYPB-UHFFFAOYSA-N
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Description

2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol: is a chemical compound with the molecular formula C19H15N3O. . This compound is characterized by its unique pyrazolo[1,5-a]pyrimidine core structure, which is often associated with various biological activities.

Scientific Research Applications

2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-diphenylpyrazole with 2-methyl-3-oxobutanenitrile in the presence of a base, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine ring . The reaction conditions often require moderate temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .

Mechanism of Action

The mechanism of action of 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol is unique due to its combined pyrazolo[1,5-a]pyrimidine core and phenyl substituents, which contribute to its distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific research applications .

Properties

IUPAC Name

2-methyl-3,5-diphenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O/c1-13-18(15-10-6-3-7-11-15)19-20-16(12-17(23)22(19)21-13)14-8-4-2-5-9-14/h2-12,21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNVOFVATYXYPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC(=CC(=O)N2N1)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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